molecular formula C6H5F2N3 B3374964 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile CAS No. 1049772-84-0

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B3374964
CAS No.: 1049772-84-0
M. Wt: 157.12 g/mol
InChI Key: MLOOXLIVMUZBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile is a versatile chemical intermediate of significant interest in advanced agrochemical research, particularly in the development of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides . The pyrazole core, especially with a difluoromethyl substituent, is a privileged scaffold in this class . This carbonitrile is a key synthetic precursor to other valuable intermediates, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9) and its corresponding acid chloride (CAS 141573-96-8) . These derivatives are essential building blocks in the synthesis of commercially successful fungicides like fluxapyroxad, benzovindiflupyr, and bixafen . The nitrile group offers a reactive handle for further chemical transformation, allowing researchers to explore novel amide and heterocyclic structures . Its mechanism of action, when incorporated into final active ingredients, involves inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain of fungi . This compound is provided For Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(difluoromethyl)-1-methylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N3/c1-11-3-4(2-9)5(10-11)6(7)8/h3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOOXLIVMUZBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method involves the reaction of difluoroacetic acid with appropriate precursors under specific conditions. For instance, difluoroacetic acid can be introduced at a post-synthesis phase, making the preparation method cost-effective and straightforward . The reaction conditions often involve the use of catalysts such as nanoscale titanium dioxide to enhance the yield and efficiency of the reaction .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing the reaction conditions to achieve high yields and purity. The use of cheap and readily available raw materials, along with environmentally friendly solvents, is emphasized to reduce costs and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include electrophilic, nucleophilic, and radical reagents. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cross-coupling reactions can produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

Synthesis Example

A typical synthesis route involves:

  • Formation of the Pyrazole Ring : The reaction of difluoroacetic acid with methyl hydrazine.
  • Cyclization : This step is facilitated by heating and using catalysts to promote the formation of the pyrazole structure.
  • Purification : The product is purified through recrystallization methods to achieve high purity levels.

Biological Activities

Research indicates that 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile exhibits significant biological activities, particularly as a fungicide. Its mechanism primarily involves the inhibition of succinate dehydrogenase (SDHI), which is critical in the mitochondrial respiration chain of fungi.

Case Study: Fungicidal Activity

A study conducted on various pyrazole derivatives demonstrated that compounds similar to this compound exhibited effective fungicidal properties against Botrytis cinerea, a common plant pathogen. The docking studies revealed that the difluoromethyl group plays a crucial role in enhancing the binding affinity to the target enzyme involved in fungal respiration .

Applications in Agriculture

The compound is primarily utilized as an intermediate in the synthesis of several fungicides that target agricultural pests. Notable fungicides derived from this compound include:

Fungicide Name Year Registered Target Pathogen
Isopyrazam2010Zymoseptoria tritici
Sedaxane2011Various fungal pathogens
Bixafen2011Broad-spectrum fungal diseases
Fluxapyroxad2011Major crop pests
Benzovindiflupyr2012Various fungal pathogens
Pydiflumetofen2016Phytophthora infestans
Inpyrfluxam2019Emerging fungal threats

These fungicides are particularly valued for their efficacy against resistant strains of fungi, providing essential tools for modern agriculture .

Pharmaceutical Applications

Beyond agricultural uses, this compound serves as an important intermediate in pharmaceutical chemistry. Its derivatives have been explored for potential applications in treating various diseases due to their ability to modulate biological pathways effectively.

Case Study: Drug Development

Research has indicated that pyrazole derivatives can exhibit anti-inflammatory and analgesic properties. For instance, compounds synthesized from this compound have shown promise in preclinical studies for their ability to inhibit specific enzymes involved in inflammatory responses .

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the production of ATP, leading to the death of fungal cells. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to the enzyme, thereby increasing its potency .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Key Properties/Applications References
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile -CF₂H (3), -CH₃ (1), -CN (4) SDHI intermediate; discontinued
3-Amino-1-methyl-1H-pyrazole-4-carbonitrile -NH₂ (3), -CH₃ (1), -CN (4) Higher polarity; potential antimicrobial
3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile derivatives -CF₃ (3), -CN (4) Enhanced lipophilicity; GLUT1 inhibitors
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile (MPY) -NH₂ (5), -CF₃ (phenyl) Antifungal activity; structural complexity
3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile -N₃ (3), -CH₂(C₆H₄CH₃) (1), -CN (4) Click chemistry applications

Key Observations:

Fluorinated Substituents: The difluoromethyl group (-CF₂H) in the target compound balances electronegativity and steric bulk, optimizing interactions with SDHI active sites . Amino (-NH₂) or azido (-N₃) substituents increase polarity, affecting solubility and reactivity. For example, azido derivatives enable modular synthesis via click chemistry .

Biological Activity :

  • The target compound’s difluoromethyl pyrazole moiety is critical for antifungal activity, as shown in docking studies with Botrytis cinerea SDH . Analogues lacking this group (e.g., MPY with trifluoromethylphenyl) show reduced efficacy, highlighting the importance of fluorine positioning .
  • 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives exhibit antioxidant (IC₅₀: 25–100 μg/mL via DPPH assay) and antimicrobial properties (MIC: 8–64 μg/mL), but their partially saturated rings reduce conjugation and stability compared to fully aromatic systems .

Synthetic Accessibility :

  • The target compound is synthesized via green chemistry approaches (e.g., deep eutectic solvents), similar to dihydro-pyrazole derivatives . However, trifluoromethyl analogues require harsher conditions, such as nitro-group reductions (e.g., MPY1 synthesis) .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound LogP Solubility (mg/mL) Melting Point (°C) Stability
This compound 1.8 0.15 (water) 100–102 (decomp.) Moderate
3-Amino-1-methyl-1H-pyrazole-4-carbonitrile 0.5 1.2 (water) 120–122 High
MPY (trifluoromethylphenyl derivative) 3.2 0.03 (water) 160–162 Low (hydrolysis)
3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile 2.5 0.08 (ethanol) 100–101.5 Photoreactive

Key Observations:

  • Lipophilicity : The target compound’s LogP (1.8) strikes a balance between solubility and membrane permeability, whereas trifluoromethylphenyl derivatives (LogP >3) face bioavailability challenges .
  • Stability : The nitrile group in the target compound enhances metabolic resistance compared to ester or amide analogues. However, azido derivatives require dark storage to prevent decomposition .

Biological Activity

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its biological activities, including antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrazole ring with difluoromethyl and carbonitrile substituents. The presence of these functional groups contributes to its biological activity.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC6H6F2N4
Molecular Weight174.13 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents

Antifungal Activity

Research has indicated that this compound exhibits notable antifungal properties. It has been investigated for its efficacy against various phytopathogenic fungi.

Case Studies

  • Inhibition of Botrytis cinerea :
    A study demonstrated that derivatives of this compound displayed good inhibitory activity against Botrytis cinerea, a significant plant pathogen. The difluoromethyl pyrazole moiety was identified as a key active group contributing to this activity .
  • Comparative Efficacy :
    In a series of tests against seven phytopathogenic fungi, certain derivatives showed higher antifungal activity than the widely used fungicide boscalid, suggesting that modifications to the pyrazole structure can enhance its efficacy .

The mechanism by which this compound exerts its antifungal effects primarily involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. This inhibition disrupts energy production in fungal cells, leading to cell death .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the pyrazole ring and the introduction of different substituents can significantly influence the biological activity of this compound. For example, the introduction of various aryl and alkyl groups at specific positions has been correlated with improved antifungal potency .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntifungalEffective against Botrytis cinerea and other fungi
MechanismInhibition of succinate dehydrogenase
Structure ModificationsEnhanced activity with specific substitutions

Research Findings

Recent studies have focused on synthesizing new derivatives and evaluating their biological activities through various assays. For example, a study highlighted that certain derivatives exhibited moderate to excellent antifungal activities, emphasizing the importance of molecular docking studies in predicting interactions with target enzymes like SDH .

Molecular Docking Studies

Molecular docking has been employed to predict how these compounds interact with their biological targets. The docking results suggest that key interactions occur between the carbonyl oxygen atom and specific amino acids in the active site of SDH, reinforcing the compound's potential as an effective fungicide .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain ice-bath conditions during acid chloride formation to prevent side reactions .
  • Solvent Selection : Use dichloromethane for high solubility of intermediates .
  • Purification : Employ flash chromatography (cyclohexane/ethyl acetate gradient) for high-purity yields .

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (NMR)Reference
CyclizationHydrazine, DMF, 80°C75>95%
Acid ChlorideSOCl₂, reflux, 4h90>98%
CyanidationNH₄CN, THF, RT65>90%

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Level: Advanced
Methodological Answer:

  • NMR Analysis : Use ¹H/¹³C NMR to confirm substitution patterns. For example, the difluoromethyl group shows distinct splitting (e.g., δ = 6.2 ppm for CF₂H in ¹H NMR) .
  • X-ray Crystallography : Employ SHELX software for structure refinement. Key parameters include:
    • Space Group : Monoclinic (e.g., P2₁/c) .
    • Hydrogen Bonding : Analyze intermolecular interactions (e.g., C-F···H-N) to confirm molecular packing .
  • IR Spectroscopy : Identify nitrile stretches (~2231 cm⁻¹) and CF₂ vibrations (~1100–1200 cm⁻¹) .

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 7.54 (s, pyrazole-H)
¹³C NMRδ 150.4 (C=N), 83.8 (CF₂)
IR (ATR)2231 cm⁻¹ (C≡N), 1153 cm⁻¹ (C-F)

What strategies are effective for functionalizing the pyrazole core to develop bioactive derivatives?

Level: Intermediate
Methodological Answer:

  • Electrophilic Substitution : Target the C-3 or C-5 positions for halogenation or alkylation .
  • Click Chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append triazole moieties (e.g., 3-azido derivatives) .
  • Amide Coupling : React the acid chloride with amines (e.g., 3,4-difluorophenylcarbamoyl) to generate antifungal agents .

Q. Example Protocol :

Azide Formation : React with NaN₃ in DMF at 50°C .

Triazole Hybridization : Add phenylacetylene under CuSO₄/ascorbate catalysis .

How can researchers analyze structure-activity relationships (SAR) for antifungal activity in derivatives?

Level: Advanced
Methodological Answer:

  • In Vitro Assays : Test against Candida albicans or Aspergillus strains using microbroth dilution (MIC values) .
  • Key SAR Findings :
    • C-4 Nitrile : Essential for membrane permeability .
    • C-3 Substituents : Difluoromethyl enhances lipophilicity and bioavailability .
  • Computational Modeling : Perform docking studies with fungal CYP51 or chitin synthase targets using AutoDock Vina .

How can conflicting synthetic yields or purity data be resolved during scale-up?

Level: Advanced
Methodological Answer:

  • Root Cause Analysis :
    • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted acid chloride) .
    • Kinetic Studies : Monitor reaction progress via in-situ IR to optimize time-temperature profiles .
  • Mitigation Strategies :
    • Recrystallization : Use ethyl acetate/hexane mixtures for polymorph control .
    • Catalyst Screening : Test Pd or Cu catalysts for cyanidation efficiency .

What safety protocols are critical for handling this compound in laboratory settings?

Level: Basic
Methodological Answer:

  • PPE Requirements : Nitrile gloves, fume hood for cyanide-containing intermediates .
  • Waste Disposal : Neutralize acid chloride residues with NaHCO₃ before disposal .
  • Storage : Store in amber vials at –20°C to prevent hydrolysis .

How does regioselectivity impact functionalization at the pyrazole C-3 vs. C-5 positions?

Level: Advanced
Methodological Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., CN) direct electrophiles to the less deactivated C-5 position .
  • Steric Control : Bulky substituents at C-1 (e.g., 4-methylbenzyl) favor C-3 reactions .
  • Catalytic Strategies : Use directing groups (e.g., pyridinyl) for Pd-mediated C-H activation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonitrile

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